Phenethyl cinnamate

Übersicht

Beschreibung

Phenethyl cinnamate is an organic compound with the molecular formula C17H16O2. It is an ester formed from phenethyl alcohol and cinnamic acid. This compound is known for its pleasant, balsamic odor reminiscent of roses and is used in various fragrance compositions .

Wirkmechanismus

Target of Action

Phenethyl cinnamate, a derivative of cinnamic acid, has been found to exhibit antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . In particular, it has been suggested that the compound interacts with ergosterol present in the fungal plasma membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death .

Mode of Action

This compound interacts directly with its targets, leading to changes in their structure and function . For instance, it has been suggested that the compound interacts directly with ergosterol in the fungal plasma membrane, disrupting its structure . This disruption can lead to increased permeability of the membrane, leakage of cellular contents, and ultimately cell death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by this compound can affect the synthesis of these compounds, potentially leading to various downstream effects.

Pharmacokinetics

Its solubility can be affected by pH, being more soluble in an alkaline environment . These properties can influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes in targeted organisms . By interacting with ergosterol in fungal cell membranes, this compound can increase membrane permeability, leading to leakage of cellular contents and cell death . This gives the compound its antimicrobial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and thus its bioavailability can be affected by pH . Additionally, temperature, light, and pH need to be kept constant to ensure the quality of the compound . Understanding these factors can help optimize the use of this compound in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenethyl cinnamate can be synthesized through the esterification of phenethyl alcohol with cinnamic acid. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion and to remove water formed during the process .

Industrial Production Methods: In industrial settings, this compound is often produced via transesterification, where methyl cinnamate reacts with phenethyl alcohol in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is conducted at elevated temperatures and may involve the use of continuous-flow microreactors to optimize the process .

Analyse Chemischer Reaktionen

Types of Reactions: Phenethyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenethyl cinnamic acid.

Reduction: Reduction of this compound can yield phenethyl cinnamyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenethyl cinnamic acid.

Reduction: Phenethyl cinnamyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phenethyl cinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various cinnamate derivatives, which are studied for their potential pharmacological activities.

Biology: this compound exhibits antimicrobial properties and is investigated for its potential use in antimicrobial formulations.

Medicine: It is explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

- Ethyl cinnamate: Known for its fruity odor and used in flavoring.

- Methyl cinnamate: Exhibits a sweet, spicy aroma and is used in perfumes.

- Benzyl cinnamate: Has a mild balsamic odor and is used in cosmetics.

- Cinnamyl cinnamate: Known for its floral fragrance and used in high-end perfumes .

Biologische Aktivität

Phenethyl cinnamate (PEC), a compound derived from the esterification of phenethyl alcohol and cinnamic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

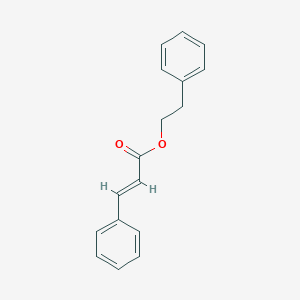

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈O₂

- CAS Number : 103-53-7

The compound features a phenyl group connected to a cinnamate moiety, which is responsible for its biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research shows that it can inhibit the growth of various bacterial and fungal strains. For instance, a study evaluated the minimum inhibitory concentrations (MICs) of PEC against several pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 537.81 |

| Pseudomonas aeruginosa | 1075.63 |

| Candida albicans | 626.62 |

The mechanism of action involves disrupting the plasma membrane and inducing oxidative stress within microbial cells .

2. Anti-inflammatory Effects

PEC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A study indicated that PEC significantly reduced cytokine production in leukocytes, demonstrating its potential as an anti-inflammatory agent .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which help mitigate oxidative stress. This activity is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : PEC inhibits NADPH oxidase, a key enzyme involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress in cells .

- Membrane Disruption : Its hydrophobic nature allows PEC to integrate into microbial membranes, leading to structural damage and cell lysis .

- Cytotoxicity : In certain concentrations, PEC has shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

- Mutagenicity Assessment : PEC was evaluated for mutagenic potential using the Ames test, where it showed no significant mutagenic effects across various concentrations . This finding supports its safety for potential therapeutic uses.

- Comparative Studies : In comparative studies with other cinnamate derivatives, PEC demonstrated superior antimicrobial activity compared to compounds like benzyl cinnamate and butyl cinnamate, highlighting its efficacy as a bioactive agent .

- In Vivo Studies : Animal studies have shown that PEC administration resulted in reduced inflammation markers in models of acute inflammation, reinforcing its therapeutic potential in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-phenylethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQVZIANGRDJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047605 | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-53-7 | |

| Record name | Phenethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of phenethyl cinnamate and what are some of its key spectroscopic properties?

A1: this compound [(2E)-3-phenylprop-2-en-1-yl 3-phenylprop-2-enoate] possesses a trans double bond within its structure. Spectroscopically, its UV spectrum shows a maximum absorption at 278 nm with a molar absorptivity (ε) of 26800 in methylene chloride. [] Infrared (IR) spectroscopy reveals a characteristic absorption band at 1640 cm-1, attributed to the trans double bond. []

Q2: How does oxygen affect the photocrosslinking of poly-p-vinyl this compound?

A2: Research indicates that oxygen inhibits the photocrosslinking process of poly-p-vinyl this compound. [] Specifically, the rate of disappearance of the trans double bond (as measured by IR spectroscopy) is inversely proportional to the concentration of oxygen present during the initial stages of UV irradiation. This suggests that oxygen may be quenching excited states or reacting with radical intermediates involved in the crosslinking mechanism. []

Q3: Can the photocrosslinking of poly-p-vinyl this compound be enhanced, and if so, how?

A4: Yes, the addition of photosensitizers that are effective for cinnamoyl photopolymers can enhance the photocrosslinking rate of poly-p-vinyl this compound. [] This suggests that energy transfer mechanisms from the sensitizer to the polymer may be involved in accelerating the crosslinking process.

Q4: What happens to the trans double bond of this compound upon UV irradiation in the solid state?

A5: NMR studies on irradiated solid phenethyl trans cinnamate reveal that the trans double bonds completely disappear. [] This disappearance is accompanied by photoisomerization, likely forming the cis isomer. The research doesn't elaborate on further reactions or product formation beyond this isomerization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.